1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13750378
Molecular Formula: C10H13ClF3N
Molecular Weight: 239.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClF3N |
|---|---|
| Molecular Weight | 239.66 g/mol |
| IUPAC Name | 1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12F3N.ClH/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13;/h3-5,7H,14H2,1-2H3;1H |
| Standard InChI Key | GQLJZDHBPFJQCF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1C(F)(F)F)C(C)N.Cl |
| Canonical SMILES | CC1=C(C=CC=C1C(F)(F)F)C(C)N.Cl |
Introduction
Chemical Identity and Structural Properties
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (C₁₀H₁₃ClF₃N) is a secondary amine hydrochloride featuring a 2-methyl-3-(trifluoromethyl)phenyl group attached to an ethylamine backbone. The compound’s molecular weight is 239.66 g/mol, with a chlorine atom contributing to its salt formation .
Stereochemical Variants
The compound exists as two enantiomers:
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(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride (CAS 2230840-58-9)
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(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
The R-enantiomer is preferentially commercialized, reflecting its utility in asymmetric synthesis. Enantiomeric purity exceeds 98% in pharmaceutical-grade batches, underscoring its role in producing stereoselective drugs .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClF₃N | |
| Molecular Weight | 239.66 g/mol | |
| CAS Number (Racemic) | 2703752-78-5 | |
| CAS Number (R-enantiomer) | 2230840-58-9 | |
| Storage Conditions | Room temperature, airtight |
Synthesis and Industrial Production
The compound is synthesized via a two-step process:
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Reductive Amination: 1-[2-Methyl-3-(trifluoromethyl)phenyl]ethanone (CAS 1017778-01-6) undergoes catalytic hydrogenation or borohydride reduction to yield the free amine .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and crystallinity.
Industrial suppliers like AChemBlock and CymitQuimica offer racemic and enantiopure forms, with pricing reflecting chiral resolution costs:
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Racemic mixture: Lower cost, used in non-stereoselective applications.
Pharmaceutical Applications
The compound’s trifluoromethyl group confers metabolic stability and lipophilicity, optimizing blood-brain barrier penetration for CNS therapies .
CNS Drug Development
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Parkinson’s Disease: As a dopamine receptor modulator precursor, the R-enantiomer improves motor function in preclinical models .
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Antidepressants: Structural analogs demonstrate serotonin reuptake inhibition, with enantiopurity reducing off-target effects .
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Chronic Pain Management: Derivatives acting on μ-opioid receptors show prolonged analgesic efficacy due to fluorine-induced metabolic resistance .
Structure-Activity Relationships
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Trifluoromethyl Group: Enhances binding affinity to hydrophobic receptor pockets and extends plasma half-life .
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Chirality: The R-configuration improves target selectivity; the S-enantiomer exhibits 40% lower activity in serotonin receptor assays .
Future Directions
Ongoing research prioritizes:
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